molecular formula C8H4BrIN2 B1339527 6-Bromo-2-iodoquinazoline CAS No. 882670-93-1

6-Bromo-2-iodoquinazoline

Cat. No. B1339527
CAS RN: 882670-93-1
M. Wt: 334.94 g/mol
InChI Key: LCJJMJFHBCJRDO-UHFFFAOYSA-N
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Description

6-Bromo-2-iodoquinazoline is a halogenated quinazoline derivative that has not been explicitly detailed in the provided papers. However, the papers do discuss various bromo- and iodo-quinazoline analogs, which are of interest due to their potential biological activities and applications in medicinal chemistry. For instance, quinazoline derivatives have been studied for their tyrosine kinase inhibitory properties, which are relevant in the context of cancer research . Additionally, the synthesis and structural analysis of

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 6-bromo-2-iodoquinazoline derivatives has been a subject of interest due to their role as intermediates in creating compounds with significant biological activities. For instance, the preparation of 6-bromoquinolines has been achieved through one-pot three-component methods, showcasing the versatility of these compounds in synthetic chemistry (Wu et al., 2010). Furthermore, the synthesis of 6-bromoquinazolinone derivatives has been linked to pharmacological activities such as anti-inflammatory, analgesic, and antibacterial effects, highlighting the medicinal potential of these compounds (Rajveer et al., 2010).

Photophysical Properties

Research into the photophysical properties of polycarbo-substituted quinazolines derived from this compound showcases the compound's utility in studying intramolecular charge transfer properties. Such studies are crucial for understanding the electronic absorption and emission characteristics of quinazoline derivatives in various solvents, which can be applied in material science and photodynamic therapy (Mphahlele et al., 2015).

Antimicrobial and Anticancer Applications

Quinazoline derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activities. For instance, novel quinazolin-4(3H)-one derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of these compounds in antiviral therapy (Selvam et al., 2010). Similarly, the evaluation of polycarbo-substituted 4-(arylamino)quinazolines for cytotoxicity against various cancer cell lines has provided insights into the therapeutic potential of these compounds in oncology (Paumo et al., 2016).

Mechanism of Action

Target of Action

6-Bromo-2-iodoquinazoline is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are proteins found on the surface of cells and play a crucial role in regulating cell growth and division. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, a hallmark of many types of cancer .

Mode of Action

This compound interacts with EGFR and HER2 by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of EGFR and HER2 . These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR and HER2, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Molecular docking and adme prediction studies have been conducted to predict these properties . These studies can provide valuable insights into the compound’s bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of EGFR and HER2 by this compound results in potent anti-cancer effects . In vitro studies have shown that this compound has remarkable cytotoxic efficacy against various cancer cell lines, including AU-565 and MDA-MB-231 . Furthermore, it has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of action for many anti-cancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, the presence of other compounds or drugs can influence the action of this compound through drug-drug interactions .

properties

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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